![molecular formula C19H18N2O3 B2843037 3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 853751-92-5](/img/structure/B2843037.png)
3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroquinolin-2-ones and benzo[d]oxazoles are both highly valued scaffolds in medicinal chemistry due to the vast number of biologically-active compounds based on these core structures .
Synthesis Analysis
The synthesis of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones has been developed through oxone-mediated cascade arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes .Molecular Structure Analysis
The molecular structure of these compounds is determined by the structure of the starting alkenes used in their synthesis .Chemical Reactions Analysis
Primary mechanistic studies showed that the synthesis of these compounds is a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation, and oxone played a dual role (both the oxidant and proton source) in this process .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures .科学的研究の応用
- The 3,4-dihydroquinazolinone (DHQ) moiety serves as a valuable scaffold in medicinal chemistry. Researchers have explored its potential for developing biologically active compounds based on this core structure . Notably, synthetic methods that allow efficient access to DHQ derivatives are crucial. The compound’s modular and efficient synthesis using readily available starting materials makes it an attractive entry point for drug discovery.
- A novel series of 3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin-derivatives was designed, synthesized, and evaluated as potent EGFR (epidermal growth factor receptor) tyrosine kinase inhibitors. These compounds demonstrated significant inhibitory activities against EGFRwt kinase, with IC50 values below 937.7 nM . Such inhibition is relevant in cancer therapy and personalized medicine.
- Researchers developed an oxone-mediated direct arylhydroxylation of activated alkenes to synthesize valuable hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones. By adjusting the structure of the starting alkenes, they controlled the product formation . These compounds find applications in organic synthesis and material science.
- The cascade cyclization/Leuckart–Wallach type strategy used for DHQ synthesis can be extended to isotopic labeling. Researchers can selectively incorporate deuterium atoms, allowing for isotopic studies and mechanistic investigations . This is valuable for understanding biological processes and drug metabolism.
Medicinal Chemistry and Drug Discovery
EGFR Tyrosine Kinase Inhibition
Hydroxyl-Containing Oxindoles and 3,4-Dihydroquinolin-2-ones
Isotopic Labeling via Deuterium Incorporation
作用機序
Safety and Hazards
将来の方向性
Future research in this area could focus on developing new synthetic methods to access these compounds, as current methods are limited in terms of diversity and flexibility and often require the use of toxic reagents or expensive transition-metal catalysts . Additionally, the reaction could be extended to isotopic labelling via the site-selective incorporation of a deuterium atom .
特性
IUPAC Name |
3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-12-5-7-14-6-1-2-8-15(14)20)11-13-21-16-9-3-4-10-17(16)24-19(21)23/h1-4,6,8-10H,5,7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCPIGURDHQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。